molecular formula C19H14N2O3 B2655954 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile CAS No. 478033-44-2

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

Cat. No. B2655954
CAS RN: 478033-44-2
M. Wt: 318.332
InChI Key: SPMGIQQWRRFVNY-CIAFOILYSA-N
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Description

2-(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino]-5-phenyl-3-furonitrile (abbreviated as 2-(E)-HMPMAF) is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of research studies, including those related to drug discovery, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 2-(E)-HMPMAF is not fully understood. However, it is believed that it acts as an inhibitor of certain proteins and enzymes, as well as to affect the expression of certain genes. It has also been suggested that it may act as a ligand for certain receptors, which could explain its anti-inflammatory, anti-bacterial, and anti-fungal activities.
Biochemical and Physiological Effects
2-(E)-HMPMAF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins and enzymes, as well as to affect the expression of certain genes. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it has been shown to affect the levels of certain hormones, as well as to affect the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

2-(E)-HMPMAF has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and is thus readily available for use in research studies. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that it is a relatively small molecule and thus may not be able to interact with certain proteins or enzymes. In addition, it may not be able to affect the expression of certain genes.

Future Directions

Future research on 2-(E)-HMPMAF could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug discovery, biochemistry, and physiology. In addition, further research could be conducted to investigate its effects on the levels of certain hormones and the activity of certain neurotransmitters. Finally, further research could be conducted to explore its potential applications in other areas, such as cancer research and neuroscience.

Synthesis Methods

2-(E)-HMPMAF can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-hydroxy-3-methoxyphenylacetic acid with formaldehyde in the presence of a base. This reaction produces 4-hydroxy-3-methoxyphenylmethylenehydrazine. The next step involves the reaction of 4-hydroxy-3-methoxyphenylmethylenehydrazine with 2-chloro-5-phenyl-3-furanone in the presence of a base. This reaction produces 2-(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino]-5-phenyl-3-furonitrile.

Scientific Research Applications

2-(E)-HMPMAF has been used in a number of scientific research studies. It has been studied for its potential applications in drug discovery, as it has been shown to display anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been used in biochemistry and physiology research studies, as it has been shown to interact with various proteins and enzymes, as well as to affect the expression of certain genes.

properties

IUPAC Name

2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-18-9-13(7-8-16(18)22)12-21-19-15(11-20)10-17(24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMGIQQWRRFVNY-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C=C(O2)C3=CC=CC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/C2=C(C=C(O2)C3=CC=CC=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile

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